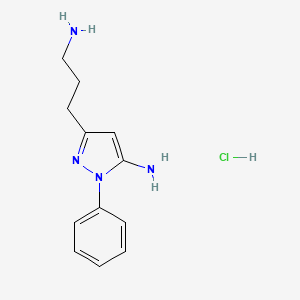

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride

Descripción

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound featuring a phenyl group at the 1-position and a 3-aminopropyl side chain at the 3-position of the pyrazole ring, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally classified as a substituted pyrazole amine, a scaffold widely explored in medicinal chemistry for its pharmacological versatility . Its synthesis typically involves alkylation or condensation reactions, as exemplified in pyrazole derivative syntheses (e.g., ethylacetoacetate-mediated cyclization ). The aminopropyl moiety may confer enhanced binding affinity in biological systems, making it a candidate for drug discovery, particularly in targeting aminergic receptors or enzymes .

Propiedades

IUPAC Name |

5-(3-aminopropyl)-2-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.ClH/c13-8-4-5-10-9-12(14)16(15-10)11-6-2-1-3-7-11;/h1-3,6-7,9H,4-5,8,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMNRZPEZXZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)CCCN)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

Substitution with aminopropyl group: The pyrazole ring is then reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to introduce the aminopropyl group.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Formation of the hydrochloride salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 3-(3-aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride and related pyrazole derivatives:

Detailed Analysis of Structural and Functional Differences

- Electronic Effects: The target compound’s aminopropyl group introduces strong electron-donating properties, enhancing hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-chlorophenyl in ). This increases solubility in aqueous media, critical for bioavailability .

Actividad Biológica

3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride, a compound derived from the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : CHClN

Molecular Weight : 252.74 g/mol

CAS Number : 1170141-21-5

The compound features a pyrazole ring substituted with an amino group and a phenyl moiety, contributing to its biological profile.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole compounds have been shown to inhibit key oncogenic pathways. For instance, they can target BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer proliferation and survival .

- Anti-inflammatory Effects : Studies have demonstrated that certain pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) .

- Antibacterial and Antifungal Properties : Pyrazole derivatives have exhibited significant activity against various bacterial strains and phytopathogenic fungi, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The efficacy of 3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride can be attributed to its structural features. Modifications at the phenyl ring or the amino substituent can enhance its biological activity. For example:

| Modification | Biological Activity |

|---|---|

| Substitution on the phenyl ring | Enhanced anti-cancer activity |

| Variation in amino group | Improved anti-inflammatory response |

Case Studies

- Antitumor Activity : A study evaluated various pyrazole derivatives, including 3-(3-Aminopropyl)-1-phenyl-1H-pyrazol-5-amine hydrochloride, against cancer cell lines. The results indicated significant cytotoxicity against melanoma cells, correlating with the compound's ability to inhibit BRAF(V600E) signaling pathways .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound effectively reduced LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly against Gram-negative bacteria. This suggests its utility in developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.